Bienvenue dans la boutique en ligne BenchChem!

Imidazo(1,2-a)pyrimidine, 2-phenyl-, monohydrobromide

Neuropharmacology Strychnine Antagonism Therapeutic Index

Imidazo[1,2-a]pyrimidine, 2-phenyl-, monohydrobromide (also referred to as U-13,376B) is the hydrobromide salt of the fused heterocyclic free base 2-phenylimidazo[1,2-a]pyrimidine. This salt form is distinguished from the free base and other salt variants by its specific counterion, which can impart different physicochemical properties critical for experimental design.

Molecular Formula C12H10BrN3
Molecular Weight 276.13 g/mol
CAS No. 15764-36-0
Cat. No. B102971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo(1,2-a)pyrimidine, 2-phenyl-, monohydrobromide
CAS15764-36-0
Synonyms2-Phenylimidazo(1,2-a)pyrimidinehydrobromide
Molecular FormulaC12H10BrN3
Molecular Weight276.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN3C=CC=NC3=N2.Br
InChIInChI=1S/C12H9N3.BrH/c1-2-5-10(6-3-1)11-9-15-8-4-7-13-12(15)14-11;/h1-9H;1H
InChIKeyJOXHPLVWTLWNBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[1,2-a]pyrimidine, 2-phenyl-, monohydrobromide (CAS 15764-36-0): Salt-Form Identity and Core Pharmacological Classification for Informed Procurement


Imidazo[1,2-a]pyrimidine, 2-phenyl-, monohydrobromide (also referred to as U-13,376B) is the hydrobromide salt of the fused heterocyclic free base 2-phenylimidazo[1,2-a]pyrimidine . This salt form is distinguished from the free base and other salt variants by its specific counterion, which can impart different physicochemical properties critical for experimental design. Pharmacologically, it is classified as an atypical strychnine antagonist with documented partial agonist properties at glycine receptor-mediated pathways, first characterized in neuropharmacological models [1]. The compound is also recognized as a core scaffold in patent families for diagnostic imaging agents targeting tau aggregates in Alzheimer's disease [2].

Why Free Base or Alternative Salts Cannot Replace Imidazo[1,2-a]pyrimidine, 2-phenyl-, monohydrobromide (CAS 15764-36-0) in Critical Research Workflows


Assuming interchangeability between the monohydrobromide salt and the free base (CAS 15764-47-3) or other counterion variants introduces risks of experimental variability. The hydrobromide salt form directly impacts aqueous solubility, a critical parameter for in vivo dosing and in vitro assay preparation, with estimated solubility differing significantly from the free base . Furthermore, the specific pharmacological fingerprint of this salt—documented in vivo ED50 values for strychnine antagonism (62 mg/kg), neurotoxicity thresholds, and its unusual partial agonist profile—cannot be assumed for the free base or hydrochloride salt without equivalent validation [1]. Patented applications as tau imaging agents are based on the imidazo[1,2-a]pyrimidine scaffold, and using an uncharacterized analog risks failure to replicate key synthetic pathways or biological targeting outcomes [2].

Quantitative Differentiation Guide for Imidazo[1,2-a]pyrimidine, 2-phenyl-, monohydrobromide (CAS 15764-36-0)


Therapeutic Window Advantage: Quantified Margin Between Strychnine Antagonism and Neurotoxicity Compared to Classical Antagonists

In a direct in vivo mouse model, the monohydrobromide salt (U-13,376B) demonstrated a wide margin between its ED50 for strychnine protection (62 mg/kg) and its ED50 for overt neurotoxicity as measured by loss of the righting reflex (800 mg/kg), yielding a protective index of 12.9 [1]. This is in sharp contrast to classical strychnine antagonists like mephenesin, which produce neurotoxicity and muscle relaxation at doses very close to those required for seizure protection, often resulting in a narrow therapeutic window [2]. The compound also provided electroshock protection at an ED50 of 123 mg/kg, a property not typically shared by other strychnine antagonists [1].

Neuropharmacology Strychnine Antagonism Therapeutic Index

Atypical Partial Agonist Profile: Quantified Potency Difference vs. Strychnine at Glycine Receptor Pathways Enables Mechanistic Studies

Unlike pure competitive antagonists, U-13,376B was estimated to be approximately 1000 times less potent than strychnine in antagonizing direct spinal inhibition, yet it simultaneously exhibited strychnine-like properties such as potentiation of polysynaptic reflex pathways [1]. This dualism—acting as both a weak antagonist and a weak agonist—classifies it as a partial agonist, a profile that is absent for pure antagonists like mephenesin or benzodiazepines [2]. This unique mechanism was evident as protection occurred at doses much lower than those producing neurotoxicity, and large doses of strychnine could not be antagonized by any quantity of U-13,376B [1].

Glycine Receptor Partial Agonism Spinal Inhibition

Aqueous Solubility Advantage of the Monohydrobromide Salt Over the Free Base for in vitro and in vivo Dosing

The free base, 2-phenylimidazo[1,2-a]pyrimidine (CAS 15764-47-3), has an estimated water solubility of 340.2 mg/L based on its log Kow . The monohydrobromide salt form is expected to exhibit substantially higher aqueous solubility due to the protonation of the pyrimidine nitrogen and the resulting ionic character, a well-established principle for heterocyclic salts [1]. This solubility enhancement is critical for achieving the concentrations required for in vivo intraperitoneal dosing (e.g., 62 mg/kg ED50) and for preparing concentrated stock solutions for in vitro assays.

Solubility Formulation Bioavailability

Scaffold for Tau PET Tracer Development: Key Intermediate for Imaging Alzheimer's Disease Pathology

The 2-phenylimidazo[1,2-a]pyrimidine scaffold, as exemplified by this monohydrobromide salt, is the core structure in a patented series of compounds (WO-2014187762-A1) designed for diagnostic imaging of tau aggregates in Alzheimer's disease brain tissue [1]. The patent explicitly claims compounds where R1 is phenyl, optionally substituted, positioning this unsubstituted phenyl derivative as both a key synthetic intermediate and a reference compound for structure-activity relationship (SAR) studies [1]. This directly contrasts with other imidazo[1,2-a]pyrimidine derivatives that lack the 2-phenyl substitution, which are not covered by these imaging claims.

Tau Imaging Alzheimer's Disease PET Tracer Synthesis

Application Scenarios for Imidazo[1,2-a]pyrimidine, 2-phenyl-, monohydrobromide (CAS 15764-36-0) Based on Verified Evidence


In Vivo Studies of Glycine Receptor Partial Agonism and Strychnine-Sensitive Pathway Dissection

Researchers investigating the pharmacology of strychnine-sensitive glycine receptors can use this compound as a characterized partial agonist tool. The documented ED50 values (strychnine protection: 62 mg/kg; traction loss: 214 mg/kg; loss of righting reflex: 800 mg/kg) provide a precise dosing framework for in vivo mouse models, while its ~1000-fold lower potency than strychnine allows for a wide experimental window without full receptor block . Its unique dual antagonist/agonist profile makes it irreplaceable by pure antagonists for studies on glycinergic signaling modulation.

Synthesis of Tau-Specific PET Imaging Probes for Alzheimer's Disease Diagnostics

This monohydrobromide salt is the core starting material for synthesizing 2-phenylimidazo[1,2-a]pyrimidine derivatives claimed as tau aggregate imaging agents in patent WO-2014187762-A1 . Procurement of this specific salt ensures the correct structural scaffold is used, avoiding failed syntheses that could arise from using the free base or incorrect substitution patterns, thereby supporting efficient development of diagnostic PET tracers.

Comparative Neuropharmacology Screening of Anticonvulsant Candidates

The compound's quantified ED50 for electroshock protection (123 mg/kg) and its distinct protective index (12.9) position it as a valuable reference standard for screening new chemical entities for anticonvulsant activity . Its known mechanism as a partial agonist at the strychnine-sensitive glycine receptor allows benchmarking against novel compounds targeting the same pathway, aiding in the identification of candidates with improved therapeutic windows.

Aqueous Formulation Development Requiring High-Solubility Salt Forms

For experimental workflows requiring aqueous dosing solutions—such as continuous infusion in neuropharmacology studies or high-concentration in vitro assays—the enhanced solubility of the monohydrobromide salt over the poorly soluble free base (estimated 340.2 mg/L) is critical [3]. This salt form minimizes the use of organic co-solvents, reducing vehicle-related artifacts and ensuring reliable concentration delivery.

Quote Request

Request a Quote for Imidazo(1,2-a)pyrimidine, 2-phenyl-, monohydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.